1,3-Dioxane, 4,4-dimethyl-2,6-diphenyl-
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Overview
Description
1,3-Dioxane, 4,4-dimethyl-2,6-diphenyl- is an organic compound with a unique structure characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions, and two phenyl groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxane, 4,4-dimethyl-2,6-diphenyl- can be synthesized through the Prins reaction, which involves the condensation of formaldehyde with tert-butanol in the presence of acid catalysts such as phosphoric acid and synthetic zeolites . The reaction is typically carried out in an autoclave at temperatures ranging from 100 to 150°C and pressures of 0.5 to 0.6 MPa .
Industrial Production Methods
On an industrial scale, the synthesis of 1,3-Dioxane, 4,4-dimethyl-2,6-diphenyl- is optimized by adjusting parameters such as reaction time, temperature, reactant ratio, and catalyst type to achieve high selectivity and yield . The use of synthetic zeolites like NaA-Y and CaX has been shown to enhance the selectivity towards the desired product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxane, 4,4-dimethyl-2,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
1,3-Dioxane, 4,4-dimethyl-2,6-diphenyl- has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound’s derivatives are explored for potential therapeutic applications.
Material Science: It is used in the development of polymers and other advanced materials.
Catalysis: The compound serves as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Mechanism of Action
The mechanism of action of 1,3-Dioxane, 4,4-dimethyl-2,6-diphenyl- involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity.
Pathways Involved: It may modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: A simpler analog without the phenyl groups.
1,4-Dioxane: An isomer with oxygen atoms at the 1 and 4 positions.
2,2-Dimethyl-1,3-dioxane-4,6-dione:
Uniqueness
1,3-Dioxane, 4,4-dimethyl-2,6-diphenyl- is unique due to the presence of two phenyl groups, which impart distinct chemical properties and reactivity compared to its simpler analogs
Properties
CAS No. |
17383-99-2 |
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Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
4,4-dimethyl-2,6-diphenyl-1,3-dioxane |
InChI |
InChI=1S/C18H20O2/c1-18(2)13-16(14-9-5-3-6-10-14)19-17(20-18)15-11-7-4-8-12-15/h3-12,16-17H,13H2,1-2H3 |
InChI Key |
YWZRCNNFDDESHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(OC(O1)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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